molecular formula C13H16N4O2 B4437247 2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE

2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE

Cat. No.: B4437247
M. Wt: 260.29 g/mol
InChI Key: LLXWSIUGHWIDDA-UHFFFAOYSA-N
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Description

2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE is a synthetic organic compound that belongs to the class of tetraazoles. Tetraazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

IUPAC Name

5-(3-ethoxy-4-methoxyphenyl)-2-prop-2-enyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-4-8-17-15-13(14-16-17)10-6-7-11(18-3)12(9-10)19-5-2/h4,6-7,9H,1,5,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXWSIUGHWIDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE typically involves the following steps:

    Formation of the Phenyl Ring: The starting material, 3-ethoxy-4-methoxybenzaldehyde, undergoes a series of reactions to introduce the allyl group at the 2-position.

    Cyclization: The intermediate product is then subjected to cyclization reactions to form the tetraazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the tetraazole ring.

    Substitution: Substitution reactions at the allyl or phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could lead to partially or fully reduced tetraazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ALLYL-5-PHENYL-2H-1,2,3,4-TETRAAZOLE: Lacks the ethoxy and methoxy groups.

    2-ALLYL-5-(3-METHOXY-4-ETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE: Similar structure but with reversed positions of ethoxy and methoxy groups.

Uniqueness

The presence of both ethoxy and methoxy groups on the phenyl ring of 2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE may confer unique chemical properties, such as altered reactivity or solubility, compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE
Reactant of Route 2
Reactant of Route 2
2-ALLYL-5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE

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